molecular formula C17H20N2O4 B7182951 N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide

N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B7182951
M. Wt: 316.35 g/mol
InChI Key: LWRMFWGTXRZQNV-UHFFFAOYSA-N
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Description

N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a hydroxycyclohexyl moiety, a dioxoisoindole structure, and a carboxamide group

Properties

IUPAC Name

N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-19-16(22)12-7-6-10(8-13(12)17(19)23)15(21)18-9-11-4-2-3-5-14(11)20/h6-8,11,14,20H,2-5,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRMFWGTXRZQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3CCCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a hydroxycyclohexyl derivative with a phthalic anhydride derivative under acidic conditions to form the dioxoisoindole core. This intermediate is then further reacted with a suitable amine to introduce the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, phase-transfer agents, or alternative solvents to enhance reaction efficiency. Additionally, continuous flow reactors might be employed to scale up the production process while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups in the dioxoisoindole moiety can be reduced to alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets. The hydroxycyclohexyl moiety may facilitate binding to hydrophobic pockets in proteins, while the dioxoisoindole structure can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxycyclohexyl)methyl]-2-(methylamino)benzamide
  • N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-4-carboxamide

Uniqueness

N-[(2-hydroxycyclohexyl)methyl]-2-methyl-1,3-dioxoisoindole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of a hydroxycyclohexyl moiety with a dioxoisoindole core and a carboxamide group provides a distinct chemical profile that can be leveraged for various applications.

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